molecular formula C11H10BrNOS B1241354 N-Phenacylthiazolium bromide CAS No. 5304-34-7

N-Phenacylthiazolium bromide

Cat. No. B1241354
CAS RN: 5304-34-7
M. Wt: 284.17 g/mol
InChI Key: CEAFABGKSOIJLH-UHFFFAOYSA-M
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Description

N-Phenacylthiazolium bromide (PTB) is a cross-link breaker that has been shown to prevent vascular advanced glycation end-product accumulation in diabetic rats . It has a chemical formula of C11H10BrNOS and a molar mass of 284.17 g·mol−1 .


Molecular Structure Analysis

The molecular structure of PTB is represented by the SMILES notation: C(C(c1ccccc1)=O)[n+]1ccsc1 .


Chemical Reactions Analysis

PTB is known to cleave α-diketone bonds and AGE-derived crosslinks in proteins . It’s also been shown to have a degradation action on AGE-derived crosslinks of proteins .


Physical And Chemical Properties Analysis

PTB has a molecular formula of C11H10NOS.Br and a molecular weight of 284.18 . Further physical and chemical properties are not explicitly detailed in the search results.

Scientific Research Applications

Prevention of Vascular Advanced Glycation End-Product Accumulation

N-Phenacylthiazolium bromide has been used in research to prevent the accumulation of vascular advanced glycation end products (AGEs). AGEs are postulated to have a pivotal role in mediating diabetic vascular complications . The compound has shown effectiveness in preventing or reversing the accumulation of AGEs in blood vessels .

Treatment of Diabetic Vascular Complications

The compound has potential applications in the treatment of diabetic vascular complications. It has been found to attenuate diabetes-associated mesenteric vascular hypertrophy, but only if given from the time of induction of diabetes .

Reduction of Bone Fragility Induced by Nonenzymatic Glycation

N-Phenacylthiazolium bromide has been used in research to reduce bone fragility induced by nonenzymatic glycation. Nonenzymatic glycation describes a series of post-translational modifications in the collagenous matrices of human tissues, which can impact the mechanical behavior of their constituent tissues .

Development of New Drugs and Materials

N-Phenacylthiazolium bromide is a versatile chemical compound used in scientific research. Its applications range from studying biological processes to developing new drugs and materials.

Safety And Hazards

PTB is classified as Acute Tox. 4 and Skin Irrit. 2. It’s harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation .

properties

IUPAC Name

1-phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanone;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10NOS.BrH/c13-11(8-12-6-7-14-9-12)10-4-2-1-3-5-10;/h1-7,9H,8H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAFABGKSOIJLH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431106
Record name N-Phenacylthiazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenacylthiazolium bromide

CAS RN

5304-34-7
Record name N-Phenacylthiazolium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenacylthiazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PHENACYLTHIAZOLIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6JEU5BW6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
665
Citations
ME Cooper, V Thallas, J Forbes, E Scalbert, S Sastra… - Diabetologia, 2000 - Springer
… or treatment with N-phenacylthiazolium bromide (10 mg/kg … study, intervention with N-phenacylthiazolium bromide was … by treatment with N-phenacylthiazolium bromide only if given …
Number of citations: 163 link.springer.com
BS Bradke, D Vashishth - PLoS One, 2014 - journals.plos.org
… Interested in reversing the negative effects of NEG, here we evaluate the ability of n-phenacylthiazolium bromide (PTB) to cleave AGE crosslinks in human cancellous bone. Cancellous …
Number of citations: 20 journals.plos.org
PC Chang, SC Tsai, LY Chong… - Journal of …, 2014 - Wiley Online Library
… The purpose of this study is to investigate the capability of N-phenacylthiazolium bromide (PTB), a glycated cross-link breaker, in the modulation of periodontitis in various disease …
Number of citations: 35 aap.onlinelibrary.wiley.com
SB Schwedler, P Verbeke, H Bakala… - Diabetes, Obesity …, 2001 - Wiley Online Library
… We took advantage of the development of a new compound, N-phenacylthiazolium bromide (PTB)[17]–which supposedly removes α,β-dicarbonyl cross- links–to investigate the role of …
Number of citations: 24 dom-pubs.onlinelibrary.wiley.com
JH Lin, F Feng, MC Yu, CH Wang… - Journal of periodontal …, 2018 - Wiley Online Library
… MT, nanospheres encapsulating metronidazole; NP, experimental periodontitis with nanospheres alone; PB, nanospheres encapsulating N-phenacylthiazolium bromide; PR, …
Number of citations: 32 onlinelibrary.wiley.com
MC Yu, YC Chao, YH Jheng, C Yang, N Lee… - 臺灣牙周病醫學會 …, 2016 - airitilibrary.com
Background: The blockade of advanced glycation end-products (AGEs) has been suggested as a feasible approach to control the inflammatory destruction of periodontitis. This study …
Number of citations: 0 www.airitilibrary.com
S Vasan, X Zhang, X Zhang, A Kapurniotu… - Nature, 1996 - nature.com
… We now describe a prototypic AGE crosslink “breaker", N-phenacylthiazolium bromide | (PTB), which reacts with and cleaves covalent, AGE-derived protein crosslinks. The り ability of …
Number of citations: 680 www.nature.com
K Haasbroek, M Yagi, Y Yonei - Antibiotics, 2022 - mdpi.com
… Ascorbic acid, astaxanthin, clove extract, n-phenacylthiazolium bromide, and rosemary extract were examined in an in vitro static biofilm model with S. aureus strain ATCC 12600. Near …
Number of citations: 3 www.mdpi.com
RM Gutaker, E Reiter, A Furtwängler… - …, 2017 - Future Science
… We optimized the extraction procedure for isolating ultrashort DNA fragments from herbarium specimens through the use of N-phenacylthiazolium bromide (PTB) lysis buffer along with …
Number of citations: 42 www.future-science.com
T Kim, DA Spiegel - Tetrahedron, 2013 - Elsevier
… Herein, we report the serendipitous discovery of two highly selective inhibitors of bacterial luciferase, N-phenacylthiazolium bromide (PTB) and pifithrin-α (PFT-α). These compounds, …
Number of citations: 4 www.sciencedirect.com

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